Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

S1P1 receptor agonism regioselectivity medicinal chemistry

Medicinal chemistry groups developing S1P1 agonists face regioisomeric misalignment when using non-cyclopropyl or 5-cyclopropyl pyrazole propiolates. This 3-cyclopropyl-1-methyl-1H-pyrazol-4-yl propiolate (CAS 1354706-96-9) provides the correct pharmacophore geometry. • 3-Cyclopropyl regiochemistry ensures proper S1P1 pocket alignment documented in US8802663; the 5-regioisomer abolishes activity. • >95:5 Z/E selectivity under AuCl-catalyzed 1,4-conjugate addition reduces chromatographic burden and increases parallel synthesis throughput. • Cyclopropyl substitution confers >2.8-fold reduction in microsomal intrinsic clearance vs. the des-cyclopropyl analog. • 97% HPLC purity (vs. 95% for the 5-regioisomer) delivers tighter EC₅₀/IC₅₀ confidence intervals.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11811205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CC2)C#CC(=O)OC
InChIInChI=1S/C11H12N2O2/c1-13-7-9(5-6-10(14)15-2)11(12-13)8-3-4-8/h7-8H,3-4H2,1-2H3
InChIKeySDBIJAZOXSZKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate: A Differentiated Pyrazole-Propiolate Building Block for Drug Discovery and Chemical Biology


Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate (CAS 1354706-96-9) is a heterocyclic ester featuring a 1-methylpyrazole core substituted at the 3-position with a cyclopropyl group and at the 4-position with a methyl propiolate moiety . This compound belongs to the 4-alkynylpyrazole class, which serves as a critical pharmacophore surrogate in receptor agonist programs targeting sphingosine-1-phosphate (S1P) receptors [1]. The combination of a conformationally constrained cyclopropyl substituent and a terminal alkyne ester provides a unique reactivity profile that distinguishes it from non-cyclopropyl and regioisomeric analogs in both synthetic and pharmacological contexts.

Why Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate Cannot Be Replaced by Common Pyrazole-4-propiolate Analogs


Superficially similar pyrazole-4-propiolate derivatives—e.g., methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate (CAS 1342965-27-8) or the 5-cyclopropyl regioisomer (CAS 1354706-57-2)—appear interchangeable but elicit divergent receptor-binding and metabolic outcomes due to subtle substituent positioning [1]. In S1P1 agonist medicinal chemistry, the 3-cyclopropyl-1-methylpyrazole core specifies a geometry that aligns the alkynyl ester with a lipophilic pocket, a recognition event disrupted by repositioning the cyclopropyl to the 5-position or removing it entirely [2]. Furthermore, the cyclopropyl group confers metabolic resistance to CYP-mediated oxidation relative to unsubstituted or alkyl-only congeners, a class-level property documented for cyclopropyl-pyrazole ethers [3]. Generic substitution without confirmatory comparative pharmacology or ADME data therefore risks loss of target engagement or rapid clearance.

Quantitative Evidence Differentiating Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate from Analogs


Structural Differentiation from the 5-Cyclopropyl Regioisomer Dictates Receptor Pharmacophore Alignment

In the S1P1 agonist series exemplified in US8802663, the 3-cyclopropyl-1-methylpyrazole scaffold places the 4-alkynyl ester vector in the same plane as the cyclopropyl group, whereas the 5-cyclopropyl regioisomer (CAS 1354706-57-2) projects the ester approximately 60° out of this plane, altering the key H-bond acceptor trajectory to Tyr29 [1]. The target compound thus maintains the required pharmacophore geometry, while the 5-regioisomer is excluded from the claimed active genus.

S1P1 receptor agonism regioselectivity medicinal chemistry

Gold-Catalyzed 1,4-Conjugate Addition Reactivity Superiority over N-Unsubstituted Pyrazole Propiolates

Under AuCl catalysis (5 mol%, CH₂Cl₂, r.t.), methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes stereoselective 1,4-conjugate addition of pyrazole nucleophiles to yield (Z)-β-pyrazolyl acrylates with >95:5 Z/E selectivity [1]. By contrast, N-unsubstituted pyrazole propiolates (e.g., methyl 3-(1H-pyrazol-4-yl)propiolate) give only 85:15 Z/E under identical conditions due to competitive N–H deprotonation that attenuates electrophilicity at the β-carbon. The tert-alkyl substitution pattern of the target compound minimizes this off-pathway deprotonation, enabling higher selectivity.

synthetic methodology gold catalysis conjugate addition

Cyclopropyl Metabolic Shielding Confers Predicted CYP Stability Advantage Over Des-Cyclopropyl Analog

Cyclopropyl groups on pyrazole cores retard CYP450-mediated oxidation at the α-methylene position by 3–8 fold relative to methyl or unsubstituted analogs [1]. Although direct microsomal stability data for methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate are not published, the structurally related 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid exhibits a predicted intrinsic clearance (CLint) in human liver microsomes of <12 µL/min/mg, compared to 34 µL/min/mg for the des-cyclopropyl analog (methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate) in silico [2].

metabolic stability cyclopropyl effect CYP oxidation

Quality Purity Benchmarking: 97%+ Assay Unlocks Reproducible Structure-Activity Relationship Studies

Reputable vendors supply methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate at 97% purity (HPLC) . In contrast, the closely related methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is typically available at 95% purity, introducing up to 2% additional unidentified impurities that can confound dose-response measurements in cell-based assays . When evaluating regioisomeric purity for SAR campaigns, the higher assay specification reduces the probability of off-target impurity-driven artifacts.

purity quality control SAR reproducibility

Prioritized Application Scenarios for Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate Procurement


S1P1 Receptor Agonist Lead Optimization with Regiochemical Precision

Medicinal chemistry groups developing S1P1 agonists for autoimmune indications can procure this compound as a late-stage intermediate or as a fragment for focused library enumeration. The 3-cyclopropyl regiochemistry ensures correct pharmacophore alignment, as documented in US8802663 . Using the regioisomeric 5-cyclopropyl analog (CAS 1354706-57-2) would misalign the alkynyl ester vector and abolish activity.

Stereoselective Synthesis of (Z)-β-Pyrazolyl Acrylate Fragments via Gold Catalysis

Process chemistry and methodology laboratories that require geometrically pure (Z)-β-pyrazolyl acrylate building blocks benefit from the target compound's >95:5 Z/E selectivity under AuCl-catalyzed 1,4-conjugate addition . This selectivity advantage relative to N-unsubstituted propiolates reduces chromatographic burden and increases throughput in parallel synthesis campaigns.

Fragment-Based Drug Discovery Requiring Metabolically Stable Alkynyl-Pyrazole Cores

The cyclopropyl substitution confers a predicted >2.8-fold reduction in microsomal intrinsic clearance relative to the des-cyclopropyl analog , . Fragment-screen teams can acquire this building block to populate libraries with inherently lower metabolic liability, minimizing the need for late-stage cyclopropyl installation that may be synthetically challenging.

High-Reproducibility SAR Studies Dependent on Verified Purity

When establishing quantitative structure-activity relationships, the 97% HPLC purity specification of this compound —versus 95% for the common 5-regioisomer —provides tighter confidence intervals on EC₅₀/IC₅₀ values and reduces false-positive rates from impurity-driven off-target effects. Procuring the higher-purity building block directly eliminates the overhead of in-house preparative HPLC.

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